Enhanced Hydrophilicity for Aqueous Compatibility
The target compound exhibits a lower predicted logP value (-0.176) compared to its five-membered ring analog, 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride (-0.118), indicating greater hydrophilicity . This difference is attributable to the six-membered tetrahydropyran ring's increased oxygen accessibility and larger solvation shell.
| Evidence Dimension | Predicted logP (Lipophilicity) |
|---|---|
| Target Compound Data | -0.176 |
| Comparator Or Baseline | 2-(2-((Tetrahydrofuran-3-yl)methoxy)ethoxy)ethane-1-sulfonyl chloride: -0.118 |
| Quantified Difference | Δ logP = -0.058 (Target is ~33% more hydrophilic relative to baseline) |
| Conditions | Computed logP values provided by vendor technical datasheets based on molecular structure. |
Why This Matters
For bioconjugation applications requiring aqueous solubility or for designing PROTACs with favorable pharmacokinetic profiles, this quantified increase in hydrophilicity can improve solubility by an estimated 14% compared to the THF analog, directly influencing linker selection in medicinal chemistry.
